Quinolin-8-yl dihydrogen phosphate
Description
Historical Development of Quinoline-Based Chemical Entities
The journey of quinoline (B57606) chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov This heterocyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, was initially termed "leukol". nih.gov A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound by distilling the alkaloid quinine (B1679958) with a strong base, which he named "Chinolein". nih.gov It was later recognized that these were, in fact, the same molecule. nih.gov
The isolation of the quinoline alkaloid quinine from the bark of the Cinchona tree in 1820, and its subsequent use as the first effective treatment for malaria, marked a pivotal moment, cementing the importance of the quinoline scaffold in medicinal chemistry. researchgate.netscispace.com This discovery spurred extensive research into quinoline derivatives, leading to the development of a vast array of synthetic quinoline-based drugs with a wide spectrum of biological activities. scispace.comnih.gov These include antimalarials like chloroquine (B1663885) and primaquine, antibacterials such as ciprofloxacin, and anticancer agents like camptothecin. scispace.comnih.gov The versatility of the quinoline ring system, which allows for functionalization at multiple positions, has established it as a "privileged scaffold" in the design of therapeutic agents. researchgate.netresearchgate.net
Table 1: Key Milestones in Quinoline Chemistry
| Year | Milestone | Key Figure(s) / Compound | Significance |
| 1820 | Isolation of Quinine | Pierre Joseph Pelletier & Joseph Bienaimé Caventou | First effective treatment for malaria, highlighting the therapeutic potential of quinoline alkaloids. scispace.com |
| 1834 | First isolation of Quinoline from coal tar | Friedlieb Ferdinand Runge | Discovery of the basic quinoline scaffold. nih.gov |
| 1842 | Synthesis of Quinoline from Quinine | Charles Gerhardt | Confirmed the chemical relationship between the natural alkaloid and the synthetic heterocycle. nih.gov |
| 1960s | Discovery of Camptothecin | M. E. Wall & M. C. Wani | Opened a new avenue for quinoline-based anticancer drug development. scispace.com |
Evolution of Phosphorylating Reagents in Organic Synthesis
The phosphorylation of molecules, particularly the formation of phosphate (B84403) esters, is a fundamental transformation in both biology and synthetic chemistry. The phosphate group is central to life, forming the backbone of DNA and RNA and serving as the primary currency of cellular energy in the form of ATP. massey.ac.nzfrontiersin.org In organic synthesis, the development of effective phosphorylating reagents has been crucial for creating complex biomolecules and materials.
Early methods for phosphorylation were often harsh and lacked selectivity. A significant advancement came with the development of reagents that activate the phosphorus atom, making it more susceptible to nucleophilic attack. The Atherton-Todd reaction, described in 1954, which uses a dialkyl phosphite (B83602) and an amine in the presence of a carbon tetrahalide, became a classic method for forming phosphoramidates. mdpi.com
The search for milder and more selective reagents has been a continuous effort. Inspired by biological systems, chemists have developed a variety of P-N bonded compounds, such as phosphoroimidazolides, which show excellent reactivity as phosphoryl transfer agents. mdpi.com The study of prebiotic chemistry has also provided insights, suggesting that simple molecules like amidophosphates could have acted as plausible phosphorylating agents on the early Earth, capable of reacting in aqueous environments. mdpi.comresearchgate.net Modern methods continue to evolve, employing catalysts and specialized reagents like phosphites, which can be easily oxidized to the corresponding phosphates post-synthesis, to achieve high efficiency and selectivity in P-O bond formation. wpmucdn.com
Table 2: Selected Classes of Phosphorylating Reagents
| Reagent Class | General Structure | Key Features |
| Phosphoryl Halides | R₂P(O)Cl | Highly reactive, often used with a base to neutralize liberated HCl. |
| Dialkyl Phosphites | (RO)₂P(O)H | Used in reactions like the Atherton-Todd for phosphoramidate (B1195095) synthesis. mdpi.com |
| Phosphoroimidazolides | (RO)₂P(O)-Im | Activated phosphate derivatives, good for nucleotide synthesis. mdpi.com |
| Amidophosphates | (RO)₂(O)P-NH₂ | Prebiotically plausible reagents, effective in aqueous media. mdpi.comresearchgate.net |
| Phosphites | P(OR)₃ | Used for P-O bond formation, followed by oxidation to the phosphate. wpmucdn.com |
Positioning of Quinolin-8-yl Dihydrogen Phosphate within Advanced Chemical Research
This compound emerges from the convergence of quinoline chemistry and phosphate chemistry. It is a phosphate ester of 8-hydroxyquinoline (B1678124) (also known as oxine). 8-Hydroxyquinoline is a well-established and powerful chelating agent, capable of forming stable complexes with a wide variety of metal ions. nih.govmdpi.comrroij.com This chelating ability, arising from the proximity of the phenolic hydroxyl group and the ring nitrogen, is a cornerstone of its utility. mdpi.com
The synthesis of this compound involves the direct phosphorylation of the hydroxyl group of 8-hydroxyquinoline. For instance, its derivative, diethyl quinolin-8-yl phosphate, can be prepared from 8-hydroxyquinoline and diethyl chlorophosphate. chemsrc.com In chemical research, the quinolin-8-yl phosphate moiety functions primarily in two capacities:
As a Precursor to 8-Hydroxyquinoline Derivatives: The phosphate group can act as a protecting group for the hydroxyl function of 8-hydroxyquinoline, allowing for chemical modifications at other positions of the quinoline ring system. researchgate.netresearchgate.net
As a Leaving Group in Phosphate Transfer Reactions: The 8-hydroxyquinolinate anion is a relatively stable leaving group. This property makes this compound and its diester analogues useful as phosphorylating agents themselves, transferring the phosphate group to other nucleophiles like alcohols or amines. rsc.orgttu.eeucsd.edu
Its position in advanced research is therefore that of a versatile intermediate. It is a tool for synthesizing more complex functional molecules that harness the unique properties of the 8-hydroxyquinoline scaffold, such as its fluorescence and metal-binding capabilities, for applications in areas like chemical sensing and materials science. scispace.comnih.gov
Interdisciplinary Significance of Quinoline-Phosphate Scaffolds
The combination of a quinoline core with a phosphate group creates a hybrid scaffold with significant interdisciplinary potential. This stems from the distinct and complementary properties of each component.
In Medicinal Chemistry and Chemical Biology: The quinoline framework is a proven pharmacophore found in numerous drugs. nih.gov The phosphate group is essential for interacting with biological systems, particularly kinases, which are enzymes that catalyze phosphorylation. Therefore, quinoline-phosphate scaffolds are being explored for the development of enzyme inhibitors and molecular probes to study cellular signaling pathways. nih.govresearchgate.netnih.gov For example, derivatives of 8-hydroxyquinoline are used to create chemosensors that report on kinase activity through fluorescence changes upon phosphorylation and metal ion binding. nih.gov
In Materials Science: 8-Hydroxyquinoline derivatives, such as the aluminum complex Alq₃, are famous for their use as electron-transporting and emissive materials in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The introduction of a phosphate group allows for further functionalization, potentially enabling the creation of new phosphorescent materials or providing a reactive handle to graft these chromophores onto surfaces or polymers.
In Supramolecular and Coordination Chemistry: The chelating nature of the 8-hydroxyquinoline portion can be used to assemble complex architectures with metal ions. massey.ac.nz The phosphate group can act as an additional binding site or as a reactive tag. Recently, non-canonical amino acids containing an 8-hydroxyquinoline side chain have been genetically encoded into proteins to create artificial metalloenzymes, where the quinoline moiety serves to bind a catalytic metal ion. wikipedia.org This opens the door to designing novel biocatalysts for reactions not found in nature.
The quinoline-phosphate scaffold thus represents a powerful platform for creating functional molecules that bridge the gap between synthetic chemistry, biology, and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
7220-39-5 |
|---|---|
Molecular Formula |
C9H8NO4P |
Molecular Weight |
225.14 g/mol |
IUPAC Name |
quinolin-8-yl dihydrogen phosphate |
InChI |
InChI=1S/C9H8NO4P/c11-15(12,13)14-8-5-1-3-7-4-2-6-10-9(7)8/h1-6H,(H2,11,12,13) |
InChI Key |
ZECSTTAOTMSGAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OP(=O)(O)O)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Quinolin 8 Yl Dihydrogen Phosphate
Direct Phosphorylation Approaches
Direct phosphorylation represents the most straightforward strategy for the synthesis of quinolin-8-yl dihydrogen phosphate (B84403). This approach hinges on the reaction of a suitable 8-hydroxyquinoline (B1678124) derivative with a phosphorylating agent, leading to the formation of the desired phosphate ester in a single key step.
The primary and most common method for synthesizing quinolin-8-yl dihydrogen phosphate is the direct phosphorylation of 8-hydroxyquinoline. This precursor contains a nucleophilic hydroxyl group at the 8-position, which is suitably located for reaction with electrophilic phosphorus reagents. The reaction involves the formation of a P-O bond, converting the phenol (B47542) moiety into a phosphate ester. The general scheme for this transformation is well-established in organic chemistry for the synthesis of aryl phosphates. The efficiency of this reaction can be influenced by the solvent, temperature, and the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
In some instances, derivatives of 8-hydroxyquinoline are used to enhance the reaction's efficiency or to introduce other functional groups into the final molecule. For example, modifications to the quinoline (B57606) ring system can alter the electronic properties of the hydroxyl group, potentially leading to higher yields or milder reaction conditions.
A variety of phosphorylating agents can be employed for the direct phosphorylation of 8-hydroxyquinoline, with phosphoryl chloride (POCl₃) being one of the most common and effective. The reaction with phosphoryl chloride typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The initial reaction product is a dichlorophosphate (B8581778) intermediate, which is then hydrolyzed to yield the final dihydrogen phosphate.
The choice of phosphorylating agent is critical and can affect the outcome of the synthesis. Other reagents, such as polyphosphoric acid or phosphorus pentoxide, can also be used, though the reaction conditions may need to be adjusted accordingly. The reactivity of the phosphorylating agent must be carefully matched with the substrate to avoid side reactions, such as the formation of pyrophosphates or other undesired byproducts.
Table 1: Comparison of Phosphorylating Agents for 8-Hydroxyquinoline
| Phosphorylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Phosphoryl Chloride (POCl₃) | Anhydrous solvent (e.g., pyridine, CH₂Cl₂), 0°C to room temperature | High reactivity, readily available | Corrosive, generates HCl byproduct |
| Polyphosphoric Acid (PPA) | High temperature (e.g., 80-120°C) | Can act as both reagent and solvent | Harsh conditions, difficult workup |
| Phosphorus Pentoxide (P₂O₅) | High temperature, often in a viscous medium | Strong dehydrating and phosphorylating agent | Difficult to handle, can lead to complex mixtures |
Indirect Synthetic Routes and Precursor Chemistry
Indirect synthetic routes to this compound offer alternative pathways that can be advantageous when direct phosphorylation is problematic or when specific precursors are more readily available. These methods typically involve the synthesis of a quinoline derivative that is later converted to the target phosphate.
An alternative strategy involves the use of a protected monophosphate intermediate, which can be deprotected under mild conditions to yield the final product. For instance, a dibenzyl or di-tert-butyl quinolin-8-yl phosphate can be synthesized first. These protecting groups can then be removed via catalytic hydrogenation. ias.ac.in This method is particularly useful when harsh conditions need to be avoided in the final step of the synthesis.
Catalytic hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. ias.ac.in The reaction is often performed in a protic solvent like ethanol (B145695) or methanol (B129727) at room temperature and atmospheric or slightly elevated pressure. This approach offers high yields and clean conversion, with the only byproducts being the volatile cleavage products of the protecting groups.
Another indirect approach involves the use of a quinoline-8-yl ester as a precursor. For example, a quinoline-8-yl tosylate can be synthesized from 8-hydroxyquinoline. researchgate.net This tosylate can then undergo nucleophilic substitution with a phosphate source. However, this method is less common for the synthesis of the parent dihydrogen phosphate and is more frequently employed for the preparation of other phosphate derivatives.
A more relevant strategy in this category is the synthesis of a phosphine (B1218219) oxide derivative of 8-hydroxyquinoline, which can then be further modified. For example, phosphoryl-containing derivatives of 8-hydroxyquinoline have been synthesized by reacting the cesium salt of 8-hydroxyquinoline with appropriate reagents. rsc.orgrsc.org While not a direct route to the dihydrogen phosphate, this highlights the versatility of precursor chemistry in accessing a range of phosphorylated quinolines.
Control of Regioselectivity and Stereochemistry in Synthesis
For the synthesis of this compound, the primary concern regarding regioselectivity is ensuring that phosphorylation occurs exclusively at the 8-position. Given that the starting material is typically 8-hydroxyquinoline, the position of the hydroxyl group inherently directs the phosphorylation to this site. In cases where dihydroxyquinoline isomers are used, selective protection of one hydroxyl group would be necessary to achieve regiocontrol.
Stereochemistry is not a factor in the synthesis of the achiral this compound itself. However, if the quinoline core or any substituents were chiral, the synthetic route would need to be designed to control the stereochemical outcome. For the parent compound, this consideration is not applicable.
Table 2: Summary of Synthetic Strategies
| Strategy | Key Precursor | Key Reagents/Conditions | Primary Advantage |
| Direct Phosphorylation | 8-Hydroxyquinoline | POCl₃, base | Directness, fewer steps |
| Catalytic Hydrogenation | Protected quinolin-8-yl phosphate | H₂, Pd/C | Mild deprotection conditions |
| Derivatization | Quinoline-8-yl tosylate | Phosphate nucleophile | Versatility for other derivatives |
Green Chemistry Principles and Sustainable Synthetic Protocols
The application of green chemistry principles to the synthesis of this compound is an evolving area, driven by the broader need for sustainable chemical processes in the pharmaceutical and chemical industries. Traditional synthetic methods for quinoline derivatives often rely on harsh conditions and hazardous reagents. guidechem.com In contrast, green chemistry focuses on minimizing environmental impact through several key strategies.
Modern approaches to quinoline synthesis, which can be adapted for its derivatives, include the use of greener solvents, catalyst-free reactions, and energy-efficient techniques like microwave-assisted synthesis. nih.gov For instance, the Skraup synthesis of quinoline, a historically significant method, is known for its high reaction temperatures and the formation of by-products. guidechem.com Greener alternatives aim to mitigate these issues.
In the context of phosphorylating 8-hydroxyquinoline, sustainable protocols would involve:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The reaction with POCl₃ can be efficient, but the generation of HCl is a drawback.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water or ionic liquids, or performing reactions under solvent-free conditions.
Energy Efficiency: Employing methods like microwave irradiation to reduce reaction times and energy consumption compared to conventional heating. nih.gov
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. The use of catalysts like nickel(II) oxide in related quinoline syntheses has been explored to improve yields and purity under milder conditions. guidechem.com
While specific green protocols for this compound are not extensively documented, the principles of green chemistry provide a clear framework for future synthetic development.
Optimization of Reaction Conditions and Yields for Scalability
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, particularly for large-scale industrial production. Key parameters that are typically optimized include the choice of reactants, solvents, temperature, reaction time, and the molar ratios of the reagents.
The synthesis of related compounds provides insight into potential optimization strategies. For example, in the synthesis of Ethyl-8-quinolyl phosphate, specific molar ratios of ethanol, phosphorus oxychloride, and 8-hydroxyquinoline are used to drive the reaction towards the desired product. chemrj.org The reaction is often carried out in a suitable solvent like chloroform, and the product is isolated and purified using techniques such as rotary evaporation and recrystallization. chemrj.org
The table below summarizes the reactants and solvents used in the synthesis of analogous 8-quinolyl phosphate compounds, which can serve as a basis for optimizing the synthesis of the target molecule.
| Target Compound | Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Reference |
|---|---|---|---|---|---|
| Ethyl-8-quinolyl phosphate | Ethanol | Phosphorus oxychloride | 8-hydroxyquinoline | Chloroform | chemrj.org |
| Phenyl-8-quinolyl phosphate | Phenol | Phosphorus oxychloride | 8-hydroxyquinoline | Not specified | tishreen.edu.sylatakia-univ.edu.sy |
| 5-Chloro-8-quinolyl phosphate | 5-chloro-8-hydroxyquinoline | Phosphorus oxychloride | Pyridine | Pyridine | koreascience.kr |
For scalability, the efficiency of each step is critical. The chlorination of related hydroxyquinolines has been successfully performed on a larger scale (e.g., 10 g) with excellent yields (94%), indicating the potential for scaling up key reaction steps. researchgate.netresearchgate.net The choice of purification method is also a key consideration for industrial applications, with methods like distillation and recrystallization being common. guidechem.com The use of phase transfer catalysis has also been reported for the synthesis of related bis-quinoline derivatives, which can be an effective technique for improving reaction rates and yields in multiphase systems. nih.gov Further optimization would involve detailed studies of temperature profiles, catalyst loading, and mixing efficiency to ensure consistent product quality at a larger scale.
Advanced Structural Characterization and Solid State Chemistry
Single-Crystal X-ray Diffraction Analysis
No published studies containing single-crystal X-ray diffraction data for Quinolin-8-yl dihydrogen phosphate (B84403) were found. Therefore, a detailed description of its molecular geometry, crystal packing motifs, and intermolecular interactions cannot be provided.
Information on bond lengths, bond angles, and torsional angles that define the three-dimensional shape and conformation of the molecule is not available.
An analysis of how the molecules arrange themselves in a crystalline solid, which is crucial for understanding the physical properties of the material, could not be performed.
Without crystallographic data, a definitive analysis of the hydrogen bonding networks involving the dihydrogen phosphate group and the quinoline (B57606) nitrogen, or potential π–π stacking interactions between the aromatic rings, is not possible.
A specific analysis of the geometry and hydrogen-bonding patterns of the dihydrogen phosphate anion within the crystal lattice of this particular quinoline salt cannot be detailed.
Solution-State Spectroscopic Characterization
Specific chemical shifts, coupling constants, and other detailed NMR data for Quinolin-8-yl dihydrogen phosphate in solution have not been reported in the searched literature. This information is essential for confirming the chemical structure and understanding the electronic environment of the nuclei in the molecule.
While the parent compound, 8-hydroxyquinoline (B1678124), is thoroughly studied, the addition of the dihydrogen phosphate group creates a new chemical entity for which dedicated structural analysis is required. The absence of such data highlights a potential area for future research in the field of structural chemistry.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound by identifying its characteristic vibrational modes. The resulting spectra are a composite of the vibrations originating from the quinoline ring and the dihydrogen phosphate group.
The quinoline moiety exhibits a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the high-frequency region of 3100-3000 cm⁻¹. mdpi.com The stretching vibrations of the C=C and C=N bonds within the aromatic rings give rise to a set of strong to medium intensity bands in the 1620-1430 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations can be found in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The C-O stretching vibration associated with the phosphate ester linkage is expected to appear in the 1260-1100 cm⁻¹ region. researchgate.net
The dihydrogen phosphate group (H₂PO₄⁻) also presents distinct vibrational signatures. The P=O stretching vibration typically results in a strong band in the 1300-1150 cm⁻¹ region. The P-O-H group is characterized by stretching and bending vibrations. The O-H stretching vibrations are broad and located in the 3400-2500 cm⁻¹ region, often overlapping with other bands. The P-O stretching vibrations of the (HO)₂-P moiety are expected between 1100 and 900 cm⁻¹. fujifilm.commerckmillipore.comsigmaaldrich.com
Computational studies, such as those using Density Functional Theory (DFT), can complement experimental spectra by providing theoretical vibrational frequencies and aiding in the precise assignment of complex vibrational modes. mdpi.comresearchgate.netscielo.org.mx
Table 1: Predicted Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 | mdpi.com |
| O-H Stretch | Dihydrogen Phosphate | 3400 - 2500 (broad) | |
| C=C, C=N Stretch | Quinoline Ring | 1620 - 1430 | researchgate.net |
| P=O Stretch | Dihydrogen Phosphate | 1300 - 1150 | |
| C-O Stretch | Aryl-Phosphate Ester | 1260 - 1100 | researchgate.net |
| P-O Stretch | Dihydrogen Phosphate | 1100 - 900 | fujifilm.commerckmillipore.comsigmaaldrich.com |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides valuable information about the electronic transitions within this compound.
UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the quinoline chromophore. Quinoline and its derivatives typically exhibit two or three main absorption bands in the ultraviolet region. nist.govnist.gov These bands arise from π → π* transitions within the aromatic system. The most intense band, often referred to as the β-band, is usually observed at shorter wavelengths (around 230-270 nm), while a less intense, structured band (the p-band) appears at longer wavelengths (around 280-330 nm). researchgate.netnih.gov The substitution at the 8-position with the electron-withdrawing phosphate group can induce a bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to unsubstituted quinoline. researchgate.net
Fluorescence Emission: Many 8-substituted quinoline derivatives are known to be fluorescent. nih.gov Upon excitation at a wavelength corresponding to one of its absorption bands, this compound may exhibit fluorescence. The emission wavelength is expected to be longer than the absorption wavelength (Stokes shift). The fluorescence properties, including quantum yield and lifetime, will be influenced by the nature of the solvent and the pH, which affects the protonation state of the phosphate group and the quinoline nitrogen. The formation of intra- or intermolecular hydrogen bonds can also impact the fluorescence emission.
Table 2: Typical Electronic Transitions for 8-Substituted Quinoline Derivatives
| Spectroscopic Technique | Transition Type | Typical Wavelength Range (nm) | Reference |
|---|---|---|---|
| UV-Vis Absorption (β-band) | π → π* | 230 - 270 | researchgate.netnih.gov |
| UV-Vis Absorption (p-band) | π → π* | 280 - 330 | researchgate.netnih.gov |
Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry, HRMS)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique well-suited for polar and thermally labile molecules like this compound. In positive ion mode, the molecule is expected to be detected as the protonated species [M+H]⁺. In negative ion mode, the deprotonated species [M-H]⁻ would be observed. The fragmentation pattern obtained through tandem mass spectrometry (MS/MS) can provide structural information. A likely fragmentation pathway would be the cleavage of the P-O ester bond, leading to the formation of ions corresponding to the 8-hydroxyquinolinium cation (m/z 146) or the dihydrogen phosphate anion (m/z 97).
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the parent ion and its fragments. This is crucial for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass. The theoretical exact mass of the neutral molecule (C₉H₈NO₅P) is 225.0191 g/mol . HRMS would be able to confirm this with high precision.
Conformational Dynamics and Tautomerism Studies
The structural flexibility and potential for tautomerism in this compound are key aspects of its chemical behavior.
Conformational Dynamics: The molecule possesses conformational flexibility primarily due to rotation around the C8-O-P single bonds. Different spatial arrangements of the dihydrogen phosphate group relative to the quinoline ring can result in various conformers with different energy levels. Computational modeling can be employed to predict the most stable conformers and the energy barriers for their interconversion. Experimental techniques like variable-temperature NMR spectroscopy could potentially provide evidence for the existence of different conformers in solution.
Tautomerism: Tautomerism in this compound can be considered in two contexts:
Phenol-Imine/Keto-Enamine Tautomerism: While 8-hydroxyquinoline itself can exist in equilibrium with its zwitterionic keto-enamine tautomer, the formation of the phosphate ester at the 8-position prevents this type of tautomerism. rroij.com The covalent P-O bond locks the oxygen in the "enol" form.
Prototropic Tautomerism: More relevant to this molecule is the prototropic tautomerism involving the acidic protons of the dihydrogen phosphate group and the basic nitrogen atom of the quinoline ring. Depending on the pH of the environment, different protonation states can exist in equilibrium. For instance, an intramolecular proton transfer could occur from the phosphate group to the quinoline nitrogen, forming a zwitterionic species. These different protonation states can be considered tautomers or ionic equilibria and will significantly influence the molecule's spectroscopic properties and chemical reactivity. Spectroscopic methods like UV-Vis and NMR, which are sensitive to changes in the electronic environment and protonation state, are the primary tools for studying these equilibria.
Spectroscopic Probes and Anion Sensing Mechanisms
Fluorescent Sensing of Dihydrogen Phosphate (B84403) Anions
The development of fluorescent chemosensors for the detection of biologically and environmentally important anions has garnered significant attention. Quinoline (B57606) and its derivatives have emerged as a prominent class of fluorophores in the design of these sensors due to their inherent photophysical properties and high chelating ability. nih.gov
Design Principles of Quinoline-Based Chemosensors
The design of quinoline-based chemosensors for dihydrogen phosphate anions is centered around the integration of a recognition site (receptor) with the quinoline fluorophore. The receptor is tailored to selectively bind with the target anion through non-covalent interactions. A common strategy involves the incorporation of hydrogen-bond donor groups, such as urea (B33335) or amide moieties, into the quinoline framework. nih.gov These groups can form stable hydrogen bonds with the oxygen atoms of the dihydrogen phosphate anion, leading to a measurable change in the photophysical properties of the quinoline unit.
The nitrogen atom within the quinoline ring can also act as a hydrogen bond acceptor, which helps to pre-organize the sensor molecule, thereby enhancing its binding affinity for anions. nih.gov The rigidity and high quantum yield of the quinoline structure make it an excellent signaling unit. nih.gov Furthermore, the synthesis of these sensors is often straightforward, for instance, through a single-step condensation reaction. nih.gov
Luminescence Properties and Emission Response to Phosphate Anions
Quinoline-based sensors can exhibit significant changes in their luminescence upon binding with dihydrogen phosphate. These changes can manifest as either an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity. For example, a quinaldine-functionalized probe was designed to exhibit a selective "turn-off" fluorescence response towards Cu²⁺ ions. The resulting complex could then be used to detect dihydrogen phosphate and hydrogen phosphate anions via a "turn-on" fluorescence response. nih.gov
The emission response is often dictated by the specific electronic processes occurring within the sensor molecule upon anion binding. These processes can include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). researchgate.net The interaction with the anion modulates these processes, leading to the observed change in fluorescence. For instance, the binding of dihydrogen phosphate can inhibit the PET process, resulting in fluorescence enhancement.
Metal-Ion Mediated Relay Recognition Mechanisms (e.g., Eu³⁺ Systems)
A sophisticated approach for dihydrogen phosphate sensing involves a metal-ion mediated relay recognition mechanism. In this system, a quinoline-based ligand is first complexed with a metal ion, such as Europium (Eu³⁺), which quenches the ligand's fluorescence (an "Off" signal). rsc.org The subsequent addition of phosphate anions, which have a high affinity for the metal ion, leads to the disassembly of the ligand-metal complex. rsc.org This displacement of the metal ion from the quinoline sensor restores the ligand's original fluorescence, generating a "turn-On" signal. rsc.org
This "On-Off-On" switching mechanism provides a highly selective and sensitive method for phosphate detection. rsc.org The stability of the metal-phosphate complex is a crucial factor in this process; for instance, phosphates form very stable complexes with Eu³⁺. rsc.org
| Sensor System | Mechanism | Initial State | After Metal Ion Addition | After Phosphate Addition |
| Carboxamidequinoline-Eu³⁺ | Relay Recognition | Fluorescent ("On") | Quenched ("Off") | Fluorescence Restored ("On") |
Chelation-Enhanced Fluorescence (CHEF) and Related Signaling Mechanisms
Chelation-Enhanced Fluorescence (CHEF) is another important signaling mechanism employed in quinoline-based sensors. In the free sensor molecule, non-radiative decay processes, such as molecular vibrations and rotations, can quench the fluorescence. Upon chelation with an ion, the molecule becomes more rigid, which restricts these non-radiative decay pathways. This leads to an increase in the fluorescence quantum yield and, consequently, an enhancement of the fluorescence intensity. doi.org
While often discussed in the context of cation detection, the CHEF principle is also applicable to anion sensing where the binding of the anion to a metal center in a sensor-metal complex can induce a similar rigidification and fluorescence enhancement. For instance, the introduction of certain ions can cause amide tautomerization and a CHEF process, leading to fluorescence enhancement. doi.org
Colorimetric Detection Systems for Dihydrogen Phosphate
In addition to fluorescence, quinoline derivatives have been successfully utilized in the development of colorimetric sensors for dihydrogen phosphate. These sensors allow for the "naked-eye" detection of the anion through a distinct color change. researchgate.net A novel colorimetric sensor based on a complex of 8-hydroxy quinoline-5-azo-4'-nitrobenzene and cobalt exhibited excellent specificity toward H₂PO₄⁻ in an acetonitrile (B52724) solution. nih.gov The color change is dependent on the concentration of the dihydrogen phosphate anion. nih.gov
The mechanism behind the colorimetric response often involves a change in the electronic structure of the sensor molecule upon anion binding, which alters its absorption spectrum in the visible region. This can be due to the deprotonation of the sensor or the formation of a new charge-transfer band.
Mechanistic Investigations of Anion Recognition and Binding Affinity
Understanding the mechanism of anion recognition and the binding affinity of the sensor is crucial for designing more effective probes. UV-Vis and fluorescence titrations are common techniques used to study these interactions. The results of these studies can provide information on the stoichiometry of the sensor-anion complex and the binding constant.
For example, a dipodal bis-urea receptor based on 8-amino quinoline was found to bind various anions, including dihydrogen phosphate, with a 1:1 stoichiometry. nih.gov The binding order for oxoanions was determined to be HSO₄⁻ > H₂PO₄⁻ > NO₃⁻ > ClO₃⁻, suggesting that the binding is primarily influenced by the relative basicity of the anions. nih.gov Similarly, the binding constant for a quinaldine-based probe with Cu²⁺ was determined to be 2.12×10⁴ M⁻¹. nih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, can provide further insights into the binding mechanism by modeling the interactions between the sensor and the anion. These calculations can help to elucidate the roles of hydrogen bonding and other non-covalent interactions in the recognition process. nih.gov
| Receptor | Target Anion | Stoichiometry | Binding Constant (K) |
| QP-Cu²⁺ Complex | H₂PO₄⁻ / HPO₄²⁻ | N/A | N/A |
| 8-amino quinoline bis-urea | H₂PO₄⁻ | 1:1 | N/A |
| QP | Cu²⁺ | 1:1 | 2.12×10⁴ M⁻¹ |
Coordination Chemistry and Metal Complexation
Quinoline-8-yl Moiety as a Ligand in Metal Complexes
The quinoline (B57606) ring system, particularly when substituted at the 8-position with a coordinating group like the oxygen from the phosphate (B84403) ester, presents a classic bidentate chelate motif.
The quinolin-8-yl moiety, derived from 8-hydroxyquinoline (B1678124), is a well-established "privileged structure" in coordination chemistry. The nitrogen atom of the quinoline ring and the oxygen atom at the 8-position form a stable five-membered chelate ring upon coordination to a metal ion. This bidentate N,O-coordination is the most common binding mode.
Ligand design principles often exploit this robust chelating ability. Modifications to the quinoline backbone can be used to tune the electronic and steric properties of the ligand, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes. While typically acting as a bidentate ligand, the denticity can be varied. For instance, in some polymeric structures or multinuclear complexes, the quinoline moiety can act as a bridging ligand, coordinating to one metal through its nitrogen atom and to another through the oxygen atom. Quinolone compounds, a related class, can act as bidentate, unidentate, or bridging ligands. nih.gov The introduction of additional donor groups onto the quinoline scaffold can create tridentate or tetradentate ligands, although the fundamental quinolin-8-yl phosphate unit remains a bidentate system.
The quinolin-8-yl framework, particularly the 8-hydroxyquinoline analogue, is a highly effective chelating agent for a wide array of metal ions due to the hard-soft acid-base principle. The combination of a borderline-soft nitrogen donor and a hard oxygen donor allows for stable complex formation with many transition metals and lanthanides.
Transition Metals: The interaction with divalent transition metal ions is well-documented. The quinolin-8-yl moiety readily forms stable complexes with ions such as:
Palladium(II) (Pd(II)) : Forms square planar complexes.
Ruthenium (Ru) : Can form octahedral complexes in various oxidation states.
Cobalt(II) (Co(II)) : Typically forms octahedral or tetrahedral complexes. bendola.com
Copper(II) (Cu(II)) : Forms complexes that are often subject to Jahn-Teller distortion, resulting in distorted octahedral or square planar geometries. bendola.comresearchgate.net
Zinc(II) (Zn(II)) : Commonly forms tetrahedral or octahedral complexes. bendola.comnih.gov
The stability of these complexes is generally high, following the Irving-Williams series for divalent metal ions.
Lanthanide Metal Ions: While less common than with transition metals, the quinolin-8-yl moiety can also coordinate to lanthanide ions (Ln³⁺). Lanthanide ions are hard acids and have a strong affinity for the hard oxygen donor of the ligand. Due to their larger ionic radii and preference for higher coordination numbers (typically 7-9), lanthanide complexes with simple bidentate ligands like quinolin-8-yl phosphate often include additional ligands, such as water or other solvent molecules, to satisfy their coordination sphere. Chelation with ions such as La³⁺, Sm³⁺, Eu³⁺, Tb³⁺, and Er³⁺ is possible, and these complexes are of interest for their potential luminescent properties, as the quinoline moiety can act as an "antenna" to sensitize the lanthanide ion's emission.
Structural Analysis of Quinoline-Phosphate Metal Complexes (e.g., X-ray Diffraction)
For a typical octahedral complex of a transition metal (M) with two quinolin-8-yl phosphate (QP) ligands and two water molecules, [M(QP)₂(H₂O)₂], the structural analysis would reveal:
The two quinolin-8-yl ligands acting in a bidentate fashion, each coordinating through the quinoline nitrogen and the phosphate oxygen.
The metal-nitrogen (M-N) and metal-oxygen (M-O) bond lengths, which are indicative of the strength of the interaction.
The bite angle of the chelate (N-M-O), which is typically around 90° for an unstrained five-membered ring.
The crystal packing is often dominated by hydrogen bonding, particularly involving the dihydrogen phosphate groups and any coordinated water molecules, leading to the formation of extended supramolecular networks.
Spectroscopic Signatures of Metal-Ligand Interactions
Spectroscopic techniques are crucial for characterizing metal complexes in both solid and solution states.
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of coordination. Upon complexation, the C=N stretching vibration of the quinoline ring typically shifts to a different frequency, indicating the involvement of the nitrogen atom in bonding. bendola.com Similarly, changes in the P-O stretching vibrations of the phosphate group confirm its coordination to the metal ion.
UV-Visible (UV-Vis) Spectroscopy : The electronic spectrum of the ligand shows characteristic π-π* transitions. Upon complexation, these bands may shift (either bathochromically or hypsochromically), and new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals) may appear. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to characterize diamagnetic complexes (e.g., Zn(II)). The chemical shifts of the protons and carbons on the quinoline ring, especially those near the coordinating nitrogen and oxygen atoms, are altered upon complexation. acs.orgacs.org ³¹P NMR is particularly informative for the phosphate group, with a significant shift in the phosphorus signal upon coordination or changes in its hydrogen-bonding environment. nih.gov
| Technique | Observed Change Upon Complexation | Implication |
| IR Spectroscopy | Shift in C=N and P-O stretching frequencies | Coordination of quinoline nitrogen and phosphate oxygen |
| UV-Vis Spectroscopy | Shift in π-π* bands, appearance of new LMCT or d-d bands | Electronic interaction between metal and ligand |
| NMR Spectroscopy | Shift in ¹H, ¹³C signals of the quinoline ring; shift in ³¹P signal | Confirmation of binding sites and structural changes in solution |
Role of Dihydrogen Phosphate as a Counterion or Co-ligand in Coordination Assemblies
The dihydrogen phosphate (H₂PO₄⁻) group plays a dual role in the chemistry of these systems.
Co-ligand : As described above, the phosphate oxygen can directly coordinate to the metal center, completing the chelate ring with the quinoline nitrogen. In this capacity, it is an integral part of the primary coordination sphere.
Counterion : In situations where the quinolin-8-yl moiety is part of a cationic complex, the dihydrogen phosphate can exist as a non-coordinating or weakly coordinating anion, simply balancing the charge of the metal complex. Its role is determined by factors such as the solvent, the presence of other competing ligands, and the nature of the metal ion.
Supramolecular Assembly Involving Dihydrogen Phosphate Anion Clusters
A fascinating aspect of phosphate chemistry is the ability of dihydrogen phosphate anions to self-assemble into larger aggregates or clusters through extensive hydrogen bonding. nih.gov Like water molecules, H₂PO₄⁻ contains both hydrogen-bond donors (P-O-H) and acceptors (P=O), making it an ideal building block for supramolecular structures. nih.gov
In the solid state, these interactions can lead to the formation of well-defined anion clusters, such as dimers, chains, or even larger cyclic structures like an octamer, (H₂PO₄⁻)₈. nih.gov In the context of quinolin-8-yl dihydrogen phosphate metal complexes, these phosphate clusters can encapsulate or bridge metal complex units, creating intricate three-dimensional supramolecular architectures. The stability and structure of these assemblies are dictated by the strong, directional hydrogen bonds between the phosphate anions.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of Quinolin-8-yl dihydrogen phosphate (B84403). acs.orgscirp.org DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets (e.g., 6-31G*, 6-311+G(d,p)), offer a balance between computational cost and accuracy for predicting a wide range of molecular properties. scirp.orgresearchgate.netresearchgate.netmdpi.com These calculations are foundational for geometry optimization, spectroscopic prediction, and electronic structure analysis. acs.orgnih.gov
The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule—its lowest energy conformation. For Quinolin-8-yl dihydrogen phosphate, this involves finding the optimal bond lengths, bond angles, and dihedral angles.
Quantum chemical calculations can predict various spectroscopic parameters, which can then be correlated with experimental spectra for validation and detailed assignment.
NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and ³¹P nuclei. nih.gov For the quinoline (B57606) moiety, ¹H and ¹³C shifts can be calculated and compared to experimental data for quinoline derivatives. researchgate.net For the phosphate group, the ³¹P chemical shift is particularly informative. These calculations can help understand how the electronic environment of each nucleus is affected by the molecule's conformation and potential intramolecular interactions.
Vibrational Frequencies: DFT calculations are widely used to compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netnih.gov For this compound, these calculations would reveal characteristic vibrational modes. These include C-H and C-C stretching and bending modes of the quinoline ring, as well as P-O, P=O, and O-H stretching and bending modes of the dihydrogen phosphate group. researchgate.net Comparing the calculated frequencies with experimental data helps in the definitive assignment of spectral bands. researchgate.net Theoretical studies on 8-hydroxyquinoline (B1678124) provide a reliable basis for assigning the vibrations of the quinoline portion. researchgate.net
Table 1: Representative Theoretical Vibrational Frequencies for 8-Hydroxyquinoline (a precursor structure).
| Calculated Wavenumber (cm⁻¹) | Assignment |
| 1605 | C-C Aromatic Stretching |
| 1573 | C-C Aromatic Stretching |
| 1510 | C-O Stretching |
| 1353 | C-C Aromatic Stretching |
| 1188 | C-O Stretching |
| 1021 | C-C Aromatic Stretching |
This table is based on data for 8-hydroxyquinoline and serves as an illustrative example of the types of vibrational modes that can be analyzed. Data adapted from related research. researchgate.net
Electronic Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (intensities). scirp.org These calculations can identify the nature of the electronic transitions, such as π→π* transitions within the quinoline ring system, and predict the absorption maxima (λ_max). scirp.org
Analysis of the electronic structure provides deep insights into the molecule's stability, reactivity, and bonding characteristics.
Bond Orders and Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the distribution of electronic charge on each atom. researchgate.net This reveals the electrophilic and nucleophilic sites within the molecule. For instance, the nitrogen atom in the quinoline ring and the oxygen atoms of the phosphate group are expected to carry negative partial charges, making them potential sites for electrophilic attack or coordination.
Frontier Molecular Orbitals (HOMO-LUMO Gap): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. mdpi.comresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. scirp.orgmdpi.com In phosphorus-substituted quinoline derivatives, these electronic properties have been correlated with biological activity. researchgate.netresearchgate.net For this compound, the HOMO is likely to be localized on the electron-rich quinoline ring, while the LUMO may be distributed across the entire molecule or centered on the phosphate group, depending on the conformation.
Table 2: Calculated Electronic Properties for Quinoline (a parent structure).
| Parameter | Value (eV) |
| HOMO Energy | -6.646 |
| LUMO Energy | -1.816 |
| HOMO-LUMO Energy Gap | 4.830 |
This table uses data for the parent quinoline molecule to illustrate typical values obtained from DFT calculations. Data adapted from related research. scirp.org
The behavior of a molecule can change significantly in solution. Solvation models, such as the Polarizable Continuum Model (PCM), are used to calculate the energy of the molecule in the presence of a solvent. nih.gov These calculations can predict how the stability of different conformers of this compound might change in various media, from non-polar solvents to polar solvents like water. This is crucial for understanding its solubility and the thermodynamics of its reactions in a liquid phase.
The Quantum Theory of Atoms in Molecules (AIM) is a powerful method for analyzing the topology of the electron density to characterize chemical bonding. researchgate.net By locating bond critical points (BCPs) and analyzing properties like the electron density (ρ) and its Laplacian (∇²ρ) at these points, AIM can distinguish between different types of chemical bonds. It can be used to characterize the covalent bonds within the quinoline and phosphate moieties and to investigate weaker non-covalent interactions, such as intramolecular hydrogen bonds that might exist between the P-OH group and the quinoline nitrogen.
Mechanistic Pathway Simulations
Computational chemistry can be used to simulate reaction mechanisms, providing a dynamic view of chemical transformations.
Transition State Location and Reaction Coordinate Analysis: For reactions such as the hydrolysis of the phosphate ester bond, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state (the highest energy point along the reaction coordinate) and connecting it to the reactants and products via an Intrinsic Reaction Coordinate (IRC) calculation. The energy barrier calculated from the difference in energy between the reactant and the transition state determines the reaction rate. Such simulations could elucidate whether the hydrolysis of this compound proceeds through an associative or dissociative mechanism. researchgate.net Molecular dynamics (MD) simulations can also be employed to study the stability of the molecule and its interactions, for example, with biological targets like proteins. researchgate.netmdpi.com
Prediction of Chemical Reactivity and Selectivity (e.g., Fukui Indices)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the prediction of molecular reactivity. nih.gov One of the key concepts derived from DFT is the Fukui function, ƒ(r), which helps identify the most reactive sites within a molecule. wikipedia.org This function quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.org Consequently, it can predict the sites most susceptible to electrophilic, nucleophilic, or radical attack.
The Fukui function is defined as the derivative of the electron density, ρ(r), with respect to the number of electrons, N:
ƒ(r) = (∂ρ(r)/∂N)ᵥ
In practice, a finite difference approximation is used to calculate the Fukui functions for nucleophilic attack (ƒ⁺(r)), electrophilic attack (ƒ⁻(r)), and radical attack (ƒ⁰(r)). These calculations involve the electron densities of the neutral molecule (N), its anion (N+1), and its cation (N-1).
For nucleophilic attack (addition of an electron): ƒ⁺(r) ≈ ρ(N+1)(r) - ρ(N)(r)
For electrophilic attack (removal of an electron): ƒ⁻(r) ≈ ρ(N)(r) - ρ(N-1)(r)
For radical attack: ƒ⁰(r) ≈ [ρ(N+1)(r) - ρ(N-1)(r)] / 2
These functions are often condensed to atomic centers to provide a set of values known as condensed Fukui functions, which simplify the identification of reactive atoms. A higher value of the condensed Fukui function on a particular atom indicates a greater reactivity at that site for the specific type of attack. scm.com
Studies on various quinoline derivatives have demonstrated the utility of Fukui functions in understanding their reactivity. For instance, in 7-chloro-3-methylquinoline-8-carboxylic acid, DFT calculations predicted that electrophilic and radical attacks are likely to result in aromatic substitutions, whereas nucleophilic attacks would lead to the cleavage of the C=N bond. rsc.org Similarly, for other quinoline derivatives, Fukui function analysis has been used to identify reactive sites, which is crucial for predicting their behavior in chemical reactions and biological systems. nih.govarabjchem.org
Illustrative Data for Reactivity Indices of a Quinoline Derivative:
To illustrate how reactivity data is presented, the following table shows conceptual DFT reactivity descriptors calculated for a representative quinoline derivative, 8-hydroxy-2-methyl quinoline, which shares the 8-substituted quinoline core.
| Parameter | Value | Reference |
| Global Reactivity Descriptors | ||
| HOMO Energy (E_HOMO) | -5.73 eV | arabjchem.org |
| LUMO Energy (E_LUMO) | -0.99 eV | arabjchem.org |
| Energy Gap (ΔE) | 4.74 eV | arabjchem.org |
| Ionization Potential (I) | 5.73 eV | arabjchem.org |
| Electron Affinity (A) | 0.99 eV | arabjchem.org |
| Chemical Hardness (η) | 2.37 | arabjchem.org |
| Electronegativity (χ) | 3.36 | arabjchem.org |
| Electrophilicity Index (ω) | 2.38 eV | arabjchem.org |
This table is illustrative and based on data for 8-hydroxy-2-methyl quinoline, not this compound.
Computational Analysis of Non-Linear Optical Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and frequency conversion. mdpi.comfrontiersin.org Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are instrumental in predicting and understanding the NLO properties of molecules. mdpi.com
The key parameter characterizing the second-order NLO response of a molecule is the first hyperpolarizability (β). A large β value is indicative of a strong NLO response. For organic molecules, a high hyperpolarizability is often associated with a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT) upon excitation. mdpi.com The quinoline ring, being an electron-accepting moiety, is a common component in the design of NLO chromophores. rsc.org
Computational studies on quinoline derivatives investigate how different substituents and their positions on the quinoline scaffold influence the NLO properties. These studies typically involve:
Optimization of the molecular geometry.
Calculation of the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) tensors.
Analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the nature of electronic transitions and the extent of charge transfer.
For example, research on quinoline-carbazole derivatives has shown that the strategic placement of donor and acceptor groups can significantly enhance the first hyperpolarizability. mdpi.comrsc.org The calculated values are often compared to a standard NLO material like urea (B33335) to gauge their potential. researchgate.net
Illustrative Data for NLO Properties of Quinoline Derivatives:
The following table provides an example of calculated NLO properties for two quinoline derivatives from the literature to demonstrate how such data is typically presented.
| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [x 10⁻²³ esu] | First Hyperpolarizability (β) [x 10⁻³⁰ esu] | Reference |
| 8-hydroxy-2-methyl quinoline | 2.99 | 1.935 | 3.241 | arabjchem.org |
| 5,7-dichloro-8-hydroxy-2-methyl quinoline | 4.22 | 2.372 | 6.300 | arabjchem.org |
This table is illustrative and presents data for related quinoline derivatives to exemplify the format. The data is not for this compound.
The computational investigation of these properties is crucial for the rational design of new materials. By modeling the effects of structural modifications, researchers can prioritize synthetic targets with enhanced NLO characteristics. While specific data for this compound is pending, the established methodologies applied to its analogues provide a robust framework for its future computational characterization.
Chemical Derivatization and Functionalization Strategies of the Quinolin 8 Yl Scaffold
Targeted Modification of the Dihydrogen Phosphate (B84403) Moiety
The dihydrogen phosphate group on the quinolin-8-yl scaffold is not merely a passive substituent; it is an active functional group that can be targeted for various chemical transformations. Its modification can alter the molecule's chemical properties and serve as a handle for further derivatization.
One of the fundamental reactions of the quinolin-8-yl dihydrogen phosphate is its hydrolysis. The reactivity of aryl phosphate monoesters is dependent on factors such as pH and the nature of the leaving group. frontiersin.org The reaction typically proceeds via a dissociative mechanism, and the rate can be significantly influenced by the solvent environment. frontiersin.org For instance, the hydrolysis of aryl phosphate dianions can be accelerated by orders of magnitude in organic cosolvents like acetonitrile (B52724) or DMSO compared to pure water. frontiersin.org
The phosphate moiety can also be converted into other phosphorus-containing functional groups. For example, methods exist for the conversion of phosphates to phosphoramidates through reaction with amines, or to different phosphate esters via transesterification. organic-chemistry.org Activation of the P-O bond is key to these transformations. Reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of pyridine (B92270) can activate P(V) phosphate sources, making them susceptible to nucleophilic attack for the synthesis of mixed diaryl phosphates and other functionalized phosphate derivatives. nih.gov
Furthermore, the phosphate group can undergo enzymatic modification. Kinases, for example, can catalyze the transfer of a phosphoryl group from a donor like ATP to a hydroxyl group, while phosphatases catalyze the reverse reaction, removing the phosphate group via hydrolysis. nih.govgonzaga.edu These enzymatic processes offer exquisite selectivity, a level of control that is challenging to achieve with purely chemical methods. acs.org The phosphate group can also function as a protecting group in organic synthesis; its deliberate removal (deprotection) is a crucial modification step to unmask the 8-hydroxyquinoline (B1678124) functionality at a desired point in a synthetic sequence. organic-chemistry.orgwikipedia.org
The phosphate group itself can also be used as a handle for cross-coupling reactions. Heteroaromatic phosphates are known to be suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, allowing for the formation of new carbon-carbon bonds. organic-chemistry.org
Table 1: Selected Reactions Targeting the Dihydrogen Phosphate Moiety
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Hydrolysis | Water, acid/base catalysis | 8-Hydroxyquinoline | frontiersin.org |
| Transesterification | Alcohol, DBU or lithium alkoxides | Mixed phosphate esters | organic-chemistry.org |
| Phosphoramidation | Amine, activating agent (e.g., I₂) | Phosphoramidates | organic-chemistry.org |
| Activation/Substitution | Tf₂O, pyridine, nucleophile | Functionalized phosphates | nih.gov |
| Cross-Coupling | Alkyl Grignard, Iron catalyst | Alkyl-substituted quinoline (B57606) | organic-chemistry.org |
| Enzymatic Phosphorylation | Kinase, ATP | Phosphorylated derivative | nih.gov |
| Enzymatic Dephosphorylation | Phosphatase | 8-Hydroxyquinoline | gonzaga.edu |
Regioselective Functionalization of the Quinoline Ring System
The quinoline ring is a privileged scaffold found in numerous natural products and synthetic compounds. frontiersin.orgscribd.com Its functionalization in a regioselective manner is crucial for synthesizing specific derivatives. Modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation, have become powerful tools for the site-selective modification of the quinoline core. frontiersin.orgscribd.com
Various positions on the quinoline ring (C2, C3, C4, C8, etc.) can be targeted depending on the catalytic system and directing group employed. The phosphate group at the C8 position can itself act as a directing group for ortho-functionalization (see section 8.3). However, other positions can also be selectively functionalized. For example, C2-arylation of quinoline N-oxide has been achieved using a Pd(OAc)₂ catalyst. scribd.com For non-oxidized quinolines, direct C2-arylation can be performed with a palladium catalyst in the presence of additives like silver acetate (B1210297) (AgOAc). scribd.com
Base-controlled regioselective metalation offers another powerful strategy. The choice of the metal amide base can dictate the site of functionalization on chloro-substituted quinolines. For instance, using lithium diisopropylamide (LDA) can lead to metalation at the C3 position, while lithium-magnesium or lithium-zinc amides can direct functionalization to the C2 or C8 positions. nih.gov Similarly, the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for efficient direct magnesiation of various heterocycles, including quinolines. organic-chemistry.org These methods provide access to highly functionalized quinolines that would be difficult to obtain through classical synthetic routes like the Skraup or Friedländer syntheses. nih.gov
Table 2: Examples of Regioselective Functionalization of the Quinoline Scaffold
| Position | Reaction Type | Catalyst/Reagent | Functional Group Introduced | Reference |
|---|---|---|---|---|
| C2 | Arylation | Pd(OAc)₂, Ag₂CO₃ (on N-oxide) | Aryl | scribd.com |
| C2 | Arylation | Pd(OAc)₂, AgOAc, Phen·H₂O | Aryl | scribd.com |
| C3 | Metalation | Lithium diisopropylamide (LDA) | Various (via electrophile) | nih.gov |
| C8 | Hydroboration | Phosphine-ligated borane (B79455) complex | Boryl | mdpi.com |
| C8 | Metalation | TMP₂Mg·2LiCl | Various (via electrophile) | organic-chemistry.org |
Ortho-Lithiation and Subsequent Electrophilic Trapping for Functional Group Introduction
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of this compound, the phosphate group can act as a directed metalation group (DMG), guiding a strong base to deprotonate the adjacent C7 position. However, studies on the closely related (quinolin-8-yl)phosphinimidic amides reveal that the N-H proton is more acidic and is removed first. researchgate.net Dilithiation using excess strong base (e.g., t-BuLi) is required to achieve ortho-lithiation at the C7 position. This N,Cortho-dilithiated species can then be trapped with various electrophiles to introduce new functional groups specifically at the C7 position. researchgate.net
This strategy has been effectively used in the synthesis of complex molecules. For example, a regioselective quinazolinone-directed ortho-lithiation on an adjacent quinoline moiety served as the key step in the synthesis of the natural product luotonin A. gonzaga.edu The general principle involves the use of a lithium amide base like lithium tetramethylpiperidide (LiTMP) or an alkyllithium reagent to generate the ortho-lithiated species, which is often unstable and trapped in situ with an electrophile. ucsd.eduwikipedia.org The choice of electrophile determines the nature of the introduced functional group.
Table 3: Electrophiles Used in Trapping Ortho-Lithiated Quinolines
| Electrophile | Functional Group Introduced | Reference |
|---|---|---|
| Formaldehyde (HCHO) | Hydroxymethyl (-CH₂OH) | gonzaga.edu |
| Dimethylformamide (DMF) | Formyl (-CHO) | gonzaga.eduwikipedia.org |
| Silyl Chlorides (e.g., Me₃SiCl) | Silyl (-SiMe₃) | wikipedia.orgwikipedia.org |
| Alkyl Halides | Alkyl | wikipedia.org |
| Boronic Esters (e.g., B(OMe)₃) | Boronic Acid (-B(OH)₂) | wikipedia.org |
| Disulfides (e.g., MeSSMe) | Thioether (-SMe) | researchgate.net |
| Iodine (I₂) | Iodo (-I) | wikipedia.org |
Design and Synthesis of Novel Quinoline-Phosphate Hybrid Compounds
The hybridization of the quinoline-phosphate scaffold with other chemical entities is a common strategy to create novel molecules with unique properties. This approach combines the structural features of two or more distinct pharmacophores or functional units to generate a single molecule.
One approach involves the synthesis of quinolinyl phosphonates, which are isosteres of carboxylates. acs.org For instance, diethyl quinolin-8-ylphosphonates can be synthesized via a Povarov reaction, which is a [4+2] cycloaddition between an aldimine and an alkene. acs.org This multicomponent reaction strategy allows for significant molecular diversity by varying the aldehyde and styrene (B11656) starting materials.
Another strategy involves linking the quinoline core to other heterocyclic or functional moieties. Researchers have synthesized hybrids of quinoline with 1,4-quinone, connecting the two structures through an oxygen atom. researchgate.net Similarly, 8-aminoquinoline (B160924) has been derivatized and linked to melatonin (B1676174) to create multifunctional agents. Phosphorus-containing quinoline derivatives, in general, are of significant interest due to their potential biological activities. nih.govacs.org The design of these hybrids often aims to combine the known properties of each component or to discover emergent properties resulting from their conjugation.
Table 4: Examples of Quinoline-Phosphate and Related Hybrid Compounds
| Hybrid Type | Synthetic Strategy | Key Reactants | Reference |
|---|---|---|---|
| Quinolinyl Phosphonates | Povarov Reaction | (2-Aminophenyl)phosphonate, Aldehydes, Styrenes | acs.org |
| Quinone-Quinoline Hybrids | Nucleophilic Substitution | Dichloro-quinolinedione, 8-Hydroxyquinoline | researchgate.net |
| 8-Aminoquinoline-Melatonin Hybrids | Alkylation/Amidation | 8-Aminoquinoline, Bromo-melatonin derivatives | |
| Styrylquinolines | Condensation/Deprotection | 8-Acetoxy-2-methylquinoline, Aromatic aldehydes | mdpi.com |
Conjugation with Other Chemical Moieties (e.g., Carbohydrates)
The conjugation of quinolines with carbohydrates represents a significant area of chemical biology and medicinal chemistry, leading to the formation of glyco-conjugates. nih.gov This strategy can improve the pharmacokinetic properties of the quinoline moiety and can lead to compounds with novel biological activities. The synthesis of these conjugates involves forming a glycosidic bond or using a linker to connect the sugar unit to the quinoline scaffold.
Both natural and synthetic glycosylated quinolines have been reported. nih.gov Synthetic strategies often involve the reaction of a functionalized quinoline (e.g., an 8-hydroxyquinoline) with a protected, activated sugar derivative, such as a glycosyl halide or triflate, in the presence of a promoter. The choice of protecting groups on the carbohydrate is crucial for controlling the stereochemistry of the newly formed glycosidic linkage.
Beyond carbohydrates, the quinoline scaffold can be conjugated to a wide variety of other chemical moieties. As mentioned previously, hybrids with melatonin have been synthesized to create multifunctional agents. This involves creating amide or amine linkages between the 8-aminoquinoline core and a functionalized melatonin molecule. The general principle is to use complementary reactive functional groups on the quinoline and the moiety to be conjugated to form a stable covalent bond.
Utilization as a Building Block in Complex Chemical Synthesis
The functionalized quinoline-8-yl scaffold, including its phosphate derivative, serves as a versatile building block for the construction of more complex chemical architectures. frontiersin.org The various derivatization strategies discussed—modification of the phosphate, regioselective functionalization of the ring, and ortho-lithiation—provide a toolbox for introducing diverse functional groups. These functional groups can then be used in subsequent reactions to build larger molecules.
For example, a bromo- or iodo-functionalized quinoline, prepared via electrophilic trapping of a lithiated intermediate, can participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of aryl, vinyl, or alkynyl groups. organic-chemistry.org A formyl group, introduced via DMF trapping, can be a precursor for reductive amination, Wittig reactions, or oxidation to a carboxylic acid.
The quinoline nucleus itself is a key component in ligands for organometallic catalysis and in materials science. frontiersin.orgscribd.com Substituted pyridine-quinoline ligands, for instance, have been used as building blocks for creating neutral rhodium(III) complexes. The ability to precisely control the substitution pattern on the this compound scaffold makes it a valuable starting material for the rational design and synthesis of supramolecular structures, complex natural products, and novel materials.
Catalytic Applications of Quinoline 8 Yl Phosphorus Systems
Role as Phosphorylating Reagents in Nucleotide Synthesis
The transfer of a phosphoryl group (PO₃) is a fundamental process in biochemistry, essential for creating the phosphate (B84403) ester linkages in nucleotides, the building blocks of DNA and RNA. nih.govyoutube.com This process, known as phosphorylation, typically requires an activated phosphoryl donor to facilitate the reaction with a nucleophile, such as the hydroxyl group of a nucleoside. youtube.comyoutube.com
Quinolin-8-yl dihydrogen phosphate has been identified as an effective phosphorylating agent for the synthesis of nucleoside 5'-phosphates. jst.go.jp Research has demonstrated that in the presence of cupric chloride in pyridine (B92270), this reagent can successfully phosphorylate various nucleosides. jst.go.jp The mechanism is believed to involve the formation of an active intermediate through chelation of the copper (II) ion with the quinoline (B57606) ring's nitrogen atom and the phosphate oxygen. This coordination activates the phosphorus atom, making it more susceptible to nucleophilic attack by the 5'-hydroxyl group of a nucleoside. capes.gov.br This method has proven effective for producing important nucleotides such as adenosine (B11128) 5'-phosphate, cytidine (B196190) 5'-phosphate, and guanosine (B1672433) 5'-phosphate in good yields. jst.go.jp
Furthermore, the 8-quinolyl group has been utilized as a protecting group for the 5'-phosphate in the synthesis of oligodeoxyribonucleotides. rsc.org In this approach, nucleoside 5'-(8-quinolyl phosphate)s are prepared in high yields and used as building blocks for creating longer DNA chains. The 8-quinolyl protecting group is stable during the synthesis and can be smoothly removed at the end by treatment with copper(II) chloride, highlighting its practical utility in complex biomolecule synthesis. rsc.org
| Nucleoside | Phosphorylating Agent | Conditions | Product | Yield (%) | Reference |
| Adenosine | This compound | CuCl₂, Pyridine, 100°C, 4 hr | Adenosine 5'-phosphate | 75 | jst.go.jp |
| Cytidine | This compound | CuCl₂, Pyridine, 100°C, 4 hr | Cytidine 5'-phosphate | 65 | jst.go.jp |
| Guanosine | This compound | CuCl₂, Pyridine, 100°C, 4 hr | Guanosine 5'-phosphate | 60 | jst.go.jp |
| Uridine | This compound | CuCl₂, Pyridine, 100°C, 4 hr | Uridine 5'-phosphate | 72 | jst.go.jp |
Ligands in Homogeneous Catalysis
The quinoline moiety is a privileged scaffold in coordination chemistry, and ligands derived from it have been extensively used in homogeneous catalysis. caltech.edu The nitrogen atom of the quinoline ring and a substituent at the 8-position can form a stable five-membered chelate ring with a metal center, influencing its electronic properties and reactivity. caltech.eduresearchgate.net While direct catalytic applications of this compound as a ligand are not extensively documented in the reviewed literature, the behavior of related quinolinyl and phosphate-containing systems provides significant insights into its potential roles.
Aerobic oxidations are crucial reactions in chemical synthesis, utilizing molecular oxygen as the ultimate green oxidant. Quinoline-containing ligands are known to support metal catalysts in various oxidation processes. While no specific examples of this compound being used in aerobic oxidation were found, related systems demonstrate the potential of the quinoline scaffold. For instance, metal complexes involving 8-hydroxyquinoline (B1678124) derivatives have been studied for their catalytic activities. nih.gov The quinoline nitrogen acts as a coordinating site for the metal, which in turn activates oxygen or the substrate to facilitate oxidation. The phosphate group in this compound could potentially modulate the catalyst's electronic properties or solubility, but further research is needed to explore this application.
The generation of hydrogen (H₂) from protons is a key reaction for future energy systems. This process often requires catalysts that can facilitate both electron and proton transfer. Quinoline derivatives have been integrated into catalyst design for this purpose. A notable example is a nickel complex featuring N²,N⁶-di(quinolin-8-yl)pyridine-2,6-dicarboxamide, which catalyzes the light-driven reduction of protons from water. rsc.org In this system, the non-coordinating nitrogen atom of the quinoline moiety acts as an internal proton relay, capturing a proton and delivering it to the metal's active site. rsc.org
The dihydrogen phosphate anion (H₂PO₄⁻) portion of this compound is particularly well-suited to facilitate such processes. Dihydrogen phosphate anions are known to form extensive and robust hydrogen-bonding networks. nih.govchemrxiv.orgresearchgate.net These networks can create organized pathways for proton transport, effectively shuttling protons from the solution to the catalytic center. researchgate.netchemrxiv.org The dihydrogen phosphate group can act as both a hydrogen-bond donor and acceptor, contributing to a structured environment that can lower the energy barrier for proton transfer events. nih.gov Therefore, a ligand like this compound could theoretically combine the proton-relaying capability of the quinoline ring with the proton-transport facilitation of the dihydrogen phosphate group to create a highly efficient system for proton reduction.
Transfer hydrogenation, which uses stable organic molecules as a source of hydrogen, is a safer and often more practical alternative to using high-pressure H₂ gas. nih.gov This reaction is particularly important for the reduction of N-heteroarenes like quinolines to produce tetrahydroquinolines, which are core structures in many natural products and pharmaceuticals. nih.govresearchgate.netnih.gov
Phosphorus-containing ligands and catalysts are highly effective in this transformation. nih.govmdpi.com Chiral phosphoric acids, which are structurally related to this compound, have emerged as powerful organocatalysts for the highly enantioselective transfer hydrogenation of quinolines using Hantzsch esters as the hydrogen source. nih.govresearchgate.netacs.org The mechanism involves the activation of the quinoline by protonation, forming a quinolinium ion. The chiral phosphate anion then forms an ion pair, which directs the hydride transfer from the Hantzsch ester, controlling the stereochemical outcome. nih.govacs.orgacs.org Iridium catalysts bearing chiral phosphine-phosphite ligands have also shown success in the asymmetric hydrogenation of quinolines. nih.gov The modularity of these ligands allows for fine-tuning of the catalyst to achieve high enantioselectivity. nih.gov
Organocatalytic Applications of Quinoline-Phosphorus Compounds
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis. Phosphorus-based organocatalysis is a rapidly growing subfield, encompassing various modes of action, including nucleophilic phosphine (B1218219) catalysis and Brønsted acid catalysis. nih.govacs.orgacs.orgresearchgate.net
As mentioned previously, chiral phosphoric acids are exemplary Brønsted acid organocatalysts. Their application in the asymmetric transfer hydrogenation of quinolines is a landmark achievement in the field. nih.govresearchgate.netacs.org These catalysts operate by activating the substrate through proton transfer and controlling the subsequent reaction within a chiral hydrogen-bonded environment. acs.orgacs.org The success of these systems highlights the potent synergy between a Brønsted acidic phosphate moiety and a quinoline substrate. While this compound itself is not chiral, its structure embodies the key components—a quinoline ring and a phosphoric acid group—that define this class of reactions. This suggests its potential as a simple, non-asymmetric Brønsted acid catalyst for related transformations.
The general field of nucleophilic phosphine catalysis involves the initial addition of a phosphine to an electrophile, creating a reactive zwitterionic intermediate that drives various transformations. nih.govacs.org Although this typically involves phosphines (P(III)) rather than phosphates (P(V)), the broad utility of phosphorus compounds in organocatalysis underscores the rich reactivity available to quinoline-phosphorus systems. nih.govresearchgate.net
| Substrate | Catalyst System | H₂ Source | Product | Yield (%) | ee (%) | Reference |
| 2-Aryl Quinolines | Chiral Phosphoric Acid | Hantzsch Ester | Chiral Tetrahydroquinolines | High | up to >99 | researchgate.net |
| 2-Alkenyl Quinolines | Chiral Phosphoric Acid | Hantzsch Ester | Chiral Tetrahydroquinolines | High | >95 | nih.govacs.org |
| 2-Methylquinoline | [Ir(Cl)(COD)]₂ / Chiral Phosphine-Phosphite | H₂ gas | (R)-2-Methyl-1,2,3,4-tetrahydroquinoline | up to 99 | up to 73 | nih.gov |
Integration into Nanocatalytic Systems for Quinoline Synthesis (General Quinoline Context)
The synthesis of the quinoline ring system itself is of great importance due to the prevalence of this motif in pharmaceuticals, agrochemicals, and materials. nih.govwindows.net Traditional methods for quinoline synthesis often require harsh conditions or stoichiometric reagents. Consequently, there has been a significant shift towards developing more sustainable and efficient catalytic methods, with a particular focus on nanocatalysis. nih.govwindows.net
Nanocatalysts offer numerous advantages, including high surface area, enhanced reactivity, and ease of recovery and reuse. Various metal-based nanoparticles have been developed for the synthesis of substituted quinolines through classic reactions like the Friedländer annulation. nih.gov
Examples of nanocatalytic systems for quinoline synthesis include:
Nickel Nanoparticles : Synthesized using green methods (e.g., from plant extracts), these nanocatalysts' Lewis acidic sites effectively catalyze the Friedländer annulation between 2-aminoaryl ketones and α-methylene ketones under solvent-free conditions. nih.gov
Copper-Based Nanocatalysts : Copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used to produce a wide range of quinoline derivatives in high yields. nih.gov
Metal-Organic Frameworks (MOFs) : A nanomaterial designated IRMOF-3/PSTA/Cu has been employed in a one-pot, three-component reaction of anilines, benzaldehydes, and phenylacetylene (B144264) to afford polysubstituted quinolines in excellent yields. nih.gov
Titanium-Derived Nanocatalysts : These have also been reported for the efficient synthesis of quinoline derivatives. researchgate.net
Advanced Research Directions and Emerging Areas in Quinolin 8 Yl Dihydrogen Phosphate Chemistry
Development of Next-Generation Quinoline-Phosphate Hybrid Materials
The creation of hybrid materials, which synergistically combine the distinct properties of organic and inorganic components, represents a frontier in materials science. The unique structure of Quinolin-8-yl dihydrogen phosphate (B84403), featuring a versatile quinoline (B57606) ring and a functional phosphate group, makes it an ideal candidate for developing next-generation hybrid materials.
Researchers are exploring the incorporation of this compound into novel materials with tailored functionalities. The quinoline moiety offers a scaffold known for its photophysical properties, including fluorescence, and its ability to chelate metal ions. researchgate.net The dihydrogen phosphate group provides sites for strong hydrogen bonding and can act as an inorganic linker, imparting structural stability and facilitating proton transport. nih.gov The combination of these features in a single molecule opens pathways to materials with applications in optoelectronics, sensing, and catalysis. For instance, new pyrimidine-quinolone hybrids have been investigated as potential inhibitors for human lactate (B86563) dehydrogenase A (hLDHA). nih.gov
Future research is directed towards creating layered organic-inorganic perovskite-like structures where sheets of quinoline moieties are separated by phosphate networks. Such materials could exhibit unique electronic and optical properties. Furthermore, the development of porous coordination polymers using Quinolin-8-yl dihydrogen phosphate as a linker could lead to materials with high surface areas for gas storage or heterogeneous catalysis.
Exploration of Novel Supramolecular Architectures with Dihydrogen Phosphate Anions
Supramolecular chemistry, the study of systems involving non-covalent interactions, is a key area for understanding and utilizing this compound. The dihydrogen phosphate (H₂PO₄⁻) anion is a powerful structure-directing agent, capable of forming extensive and robust hydrogen-bonding networks. researchgate.netnih.gov
Scientific investigations have shown that dihydrogen phosphate anions can self-assemble into various motifs, including chains, sheets, and more complex three-dimensional frameworks, through strong O-H···O hydrogen bonds. researchgate.netdoaj.org In the context of this compound, the protonated quinolinium cation would be intricately linked into these anionic frameworks via strong charge-assisted N-H···O hydrogen bonds. This interaction is crucial for the formation and stability of the resulting crystal lattice. doaj.org
The exploration of these architectures involves synthesizing and crystallographically characterizing new salts and co-crystals. By systematically varying the organic cation or introducing other molecular components, researchers can tune the resulting supramolecular structure. This control over the solid-state arrangement is fundamental to designing materials with specific properties, such as nonlinear optical activity or specific host-guest recognition capabilities. The anion-bridging strategy has been shown to be effective in converting random hydrogen-bonding networks into well-ordered linear arrays to form supramolecular polymers. rsc.org
Table 1: Hydrogen Bonding in Dihydrogen Phosphate Supramolecular Structures
| Interaction Type | Description | Role in Architecture |
|---|---|---|
| O-H···O | Strong hydrogen bond between dihydrogen phosphate anions. | Forms the primary anionic framework (chains, sheets). researchgate.net |
| N-H···O | Charge-assisted hydrogen bond between the organic cation and the phosphate anion. | Anchors the organic component to the inorganic network. doaj.org |
Integration into Advanced Chemical Processes and Technologies
The distinct chemical functionalities of the quinoline and phosphate groups suggest that this compound could be integrated into a variety of advanced chemical processes. The quinoline core is a well-established pharmacophore and a key component in many synthetic methodologies, while phosphates are recognized for their catalytic and proton-donating abilities. acs.orgorganic-chemistry.org
In the realm of catalysis, the compound could function as a bifunctional catalyst. The Lewis basic nitrogen atom in the quinoline ring and the Brønsted acidic phosphate group can act in concert to promote organic reactions. For example, it could be employed in condensation reactions where both an acidic and a basic site are required. The use of nanocatalysts is also being explored for the efficient synthesis of quinolines. acs.org
Furthermore, its ability to chelate metals, inherent to the 8-hydroxyquinoline (B1678124) precursor, could be harnessed in hydrometallurgy for selective metal extraction or in environmental remediation for sequestering toxic metal ions. researchgate.net The integration of this compound into flow chemistry systems, immobilized on a solid support, could lead to more efficient and sustainable chemical production processes. The development of quinoline-based drugs is also a significant area of application. mdpi.com
Interdisciplinary Research at the Interface of Synthetic Chemistry, Spectroscopy, and Computational Modeling
A comprehensive understanding of this compound and the development of its applications necessitate an interdisciplinary approach. This involves a synergistic combination of organic synthesis, advanced spectroscopic techniques, and computational modeling. nih.govresearchgate.net
The research cycle typically begins with the synthesis of the target compound and its derivatives. mdpi.com This is followed by thorough spectroscopic characterization . Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the molecular structure, while Infrared (IR) and Raman spectroscopy provide information on vibrational modes and hydrogen bonding. doaj.orgmdpi.com UV-Visible and fluorescence spectroscopy are employed to probe the electronic transitions and photophysical properties of the molecule. mdpi.comresearchgate.net
Computational modeling , primarily using Density Functional Theory (DFT), plays a crucial role in complementing experimental data. nih.govmdpi.com DFT calculations can predict molecular geometries, vibrational frequencies, and electronic spectra, allowing for a deeper interpretation of the experimental results. researchgate.net Furthermore, computational methods can be used to model the supramolecular assemblies, calculate interaction energies, and predict the properties of hypothetical hybrid materials, thereby guiding future synthetic efforts. mdpi.com This integrated approach ensures a robust understanding of structure-property relationships, which is essential for the rational design of new materials and technologies based on this compound.
Table 2: Interdisciplinary Approaches in Quinoline-Phosphate Research
| Research Area | Synthetic Chemistry | Spectroscopy | Computational Modeling |
|---|---|---|---|
| Structural Elucidation | Synthesis of high-purity crystals. mdpi.com | X-ray Diffraction, NMR, IR. doaj.orgmdpi.com | Geometry optimization, prediction of bond lengths/angles. researchgate.net |
| Property Analysis | Creation of functional derivatives. nih.gov | UV-Vis, Fluorescence Spectroscopy. mdpi.comresearchgate.net | Calculation of electronic transitions, HOMO/LUMO energies. mdpi.com |
| Mechanism Insight | Isotopic labeling studies. | In-situ monitoring of reactions. | Modeling of reaction pathways and transition states. researchgate.net |
| Material Design | Building block synthesis for polymers. | Solid-state NMR, thermal analysis (TG/DSC). mdpi.com | Simulation of crystal packing and interaction energies. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
